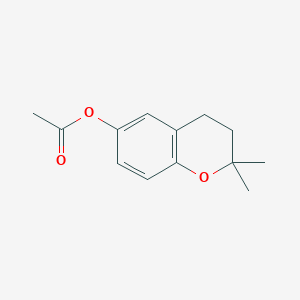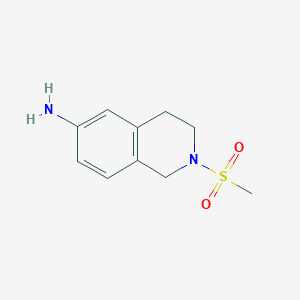
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexanol moiety substituted with a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-naphthylboronic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to attach the naphthyl group to the cyclohexanone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene.
Reduction: The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form a cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (1S,2R)-2-(Naphthalen-2-yl)cyclohexanone.
Reduction: Formation of (1S,2R)-2-(Naphthalen-2-yl)cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(Naphthalen-2-yl)cyclohexan-1-ol
- (1S,2R)-2-(Phenyl)cyclohexan-1-ol
- (1S,2R)-2-(Naphthalen-1-yl)cyclohexan-1-ol
Uniqueness
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the naphthyl group at the 2-position of the cyclohexanol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
179601-92-4 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(1S,2R)-2-naphthalen-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2/t15-,16+/m1/s1 |
InChI Key |
SJHHKRLBAHTTOU-CVEARBPZSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C2=CC3=CC=CC=C3C=C2)O |
Canonical SMILES |
C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)






![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)
